Methyl 3,4,5-trimethoxybenzoate
Overview
Description
Methyl 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C11H14O5. It is a derivative of benzoic acid, where three methoxy groups are attached to the benzene ring at the 3, 4, and 5 positions, and a methyl ester group is attached to the carboxyl group. This compound is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants. This compound is known for its remarkable biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Scientific Research Applications
Methyl 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various pharmaceuticals.
Biology: The compound’s antimicrobial and anti-inflammatory properties make it useful in biological studies.
Medicine: It is investigated for its potential anticancer properties and its role in protecting tissues against oxidative stress.
Industry: this compound is used in the production of trimethoprim, a widely used antibiotic, and other sulfa drugs
Mechanism of Action
Target of Action
Methyl 3,4,5-trimethoxybenzoate is a derivative of gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . These compounds are known for their remarkable biological activities including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
It is known that these compounds possess antioxidant and free radical scavenging properties . They protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins .
Biochemical Pathways
Given its antioxidant and free radical scavenging properties, it is likely that this compound interacts with pathways related to oxidative stress and inflammation .
Pharmacokinetics
It is synthesized from gallic acid and is mainly used in the production of trimethoprim (tmp), sulfa synergistic intermediates, and many other agents .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antioxidant and free radical scavenging properties. By neutralizing reactive oxygen species, this compound can prevent the degradation of key biomolecules and protect cell structures . This can help prevent or mitigate the effects of degenerative diseases such as aging, cancer, Alzheimer’s, and diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by factors such as temperature, pH, and the presence of other chemicals . .
Safety and Hazards
Future Directions
Methyl 3,4,5-trimethoxybenzoate and its derivatives have shown potential in various fields due to their remarkable biological activities . Future research could focus on further characterizing the molecular interaction between this compound and other substances, as well as exploring its potential uses in medicine and other industries .
Biochemical Analysis
Biochemical Properties
Methyl 3,4,5-trimethoxybenzoate plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves a variety of biochemical processes .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,4,5-trimethoxybenzoate can be synthesized from gallic acid through a methylation reaction. The process involves the following steps:
Methylation of Gallic Acid: Gallic acid is reacted with dimethyl sulfate in the presence of sodium hydroxide. The reaction is carried out at a temperature range of 15-35°C. Sodium hydroxide solution is added dropwise to maintain the pH at 8-9.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4,5-trimethoxybenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 3,4,5-trimethoxybenzoic acid.
Reduction: 3,4,5-trimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Gallic Acid: A naturally occurring compound with similar antioxidant properties.
Methyl Gallate: Another ester derivative of gallic acid with comparable biological activities.
3,4,5-Trimethoxybenzoic Acid: The oxidized form of methyl 3,4,5-trimethoxybenzoate.
Uniqueness: this compound stands out due to its specific ester group, which enhances its solubility and bioavailability compared to its acid counterparts. This makes it more effective in certain pharmaceutical applications .
Properties
IUPAC Name |
methyl 3,4,5-trimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACHFMOHOPLTNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062058 | |
Record name | Benzoic acid, 3,4,5-trimethoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1916-07-0 | |
Record name | Methyl 3,4,5-trimethoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1916-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,4,5-trimethoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1916-07-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3,4,5-trimethoxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3,4,5-trimethoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,4,5-trimethoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL 3,4,5-TRIMETHOXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFP1LSC7TK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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